Saccharin 1-methylimidazole

Catalog No.
S542261
CAS No.
M.F
C11H11N3O3S
M. Wt
265.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saccharin 1-methylimidazole

Product Name

Saccharin 1-methylimidazole

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one;1-methylimidazole

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

InChI

InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3

InChI Key

DMSNKRPEUQVMNF-UHFFFAOYSA-N

SMILES

CN1C=CN=C1.C1=CC=C2C(=C1)C(=O)NS2(=O)=O

solubility

Soluble in DMSO

Synonyms

Saccharin 1-methylimidazole; SMI;

Canonical SMILES

CN1C=CN=C1.C1=CC=C2C(=C1)C(=O)NS2(=O)=O

The exact mass of the compound Saccharin 1-methylimidazole is 265.0521 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Gene expression studies()
  • Antisense therapy()
  • PCR (polymerase chain reaction)()

During oligonucleotide synthesis, activator molecules play a crucial role in promoting the coupling reaction between the building blocks (phosphoramidites) that form the oligonucleotide chain.

  • General-purpose activator: SMI is considered a versatile activator that can be used for both DNA and RNA synthesis [].
  • Improved reaction rates: Compared to the classic activator 1H-tetrazole, SMI offers faster coupling times, particularly for RNA synthesis [].
  • Balancing acidity and nucleophilicity: SMI strikes a balance between being a good proton donor (acidity) and a good nucleophile. This translates to efficient coupling while minimizing the risk of side reactions like detritylation and branching [].

It's important to note that while SMI offers advantages, researchers may need to consider other factors during oligonucleotide synthesis, such as:

  • Desired product length: For longer oligonucleotides, activators with lower acidity like DCI might be preferred to minimize side reactions [].
  • Cost and availability: Compared to some activators, SMI might have a different cost or availability profile.

Saccharin 1-methylimidazole is a chemical compound primarily utilized as an activator in the synthesis of nucleic acids, specifically DNA and RNA. It is recognized for its role in enhancing the efficiency of phosphoramidite coupling reactions, which are crucial in the solid-phase synthesis of oligonucleotides. The compound has a unique structure that allows it to facilitate these reactions effectively, making it a valuable tool in molecular biology and biochemistry .

SMI acts as an activator for DNA and RNA synthesis. The exact mechanism is not fully elucidated, but it's believed to involve its interaction with enzymes involved in nucleic acid synthesis. One hypothesis suggests SMI might improve the coupling efficiency of phosphoramidites during RNA synthesis []. Further research is needed to fully understand the mechanism.

That form the imidazole ring and incorporate the saccharin moiety. While detailed synthetic pathways are proprietary or not extensively documented in public literature, it generally includes:

  • Formation of Imidazole: Reacting appropriate precursors under controlled conditions.
  • Condensation with Saccharin: Introducing saccharin to form the final compound.

The compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide, which facilitates its use in laboratory settings .

Saccharin 1-methylimidazole is predominantly used in:

  • DNA and RNA Synthesis: It enhances the coupling efficiency during oligonucleotide synthesis.
  • Molecular Biology Research: Used in studies involving gene expression and manipulation.
  • Pharmaceutical Development: Assists in creating therapeutic oligonucleotides for various diseases.

Its performance characteristics make it a preferred choice over traditional activators like 1H-tetrazole .

Interaction studies involving Saccharin 1-methylimidazole focus on its effectiveness compared to other activators. Research indicates that it exhibits superior performance in RNA synthesis, particularly at optimized coupling times. For instance, studies have shown that Saccharin 1-methylimidazole can achieve coupling efficiencies exceeding those of other activators like ethylthio-1H-tetrazole under similar conditions .

Additionally, while it can cause branching at secondary amines—similar to other nucleophilic activators—its branching levels are comparable or slightly lower than those observed with 4,5-dicyanoimidazole .

Several compounds share similarities with Saccharin 1-methylimidazole in terms of their role as activators for nucleic acid synthesis. Below is a comparison highlighting their unique characteristics:

CompoundTypeUnique Features
1H-TetrazoleActivatorClassic choice; effective but less versatile than SMI.
5-(Ethylthio)-1H-TetrazoleActivatorMore acidic than tetrazole; reduces RNA synthesis time.
5-(Benzylthio)-1H-TetrazoleActivatorSimilar to ethylthio variant; also improves coupling rates.
4,5-DicyanoimidazoleActivatorLess acidic; reduces dimer formation during synthesis.

Saccharin 1-methylimidazole stands out due to its balance between acidity and nucleophilicity, optimizing both yield and purity during oligonucleotide synthesis while minimizing unwanted side reactions .

The synthesis of saccharin 1-methylimidazole proceeds through a direct acid-base neutralization reaction between saccharin and 1-methylimidazole. Saccharin exhibits acidic properties with a low pKa value of 1.6, attributed to the acidic hydrogen attached to the nitrogen atom in the benzisothiazole ring system [1]. This low pKa value renders saccharin a suitable proton donor for salt formation with basic nitrogen-containing heterocycles.

The acid-base neutralization mechanism involves proton transfer from the nitrogen center of saccharin to the pyridine-like nitrogen of 1-methylimidazole. Computational studies have demonstrated that protic solvents such as ethanol and water facilitate this proton transfer process by serving as catalysts for the transformation [2]. The solvent-mediated proton transfer occurs through a tautomerization process where saccharin converts from its keto form to the enol form, which is a prerequisite for salt formation [2].

Molecular modeling investigations using density functional theory calculations have revealed that the proton transfer mechanism proceeds through a concerted pathway involving hydrogen-bonded intermediates [2]. The activation energy for this process is significantly reduced in protic solvents compared to aprotic media, explaining the enhanced reaction rates observed in ethanol-water systems [2].

The salt formation reaction follows first-order kinetics with respect to both saccharin and 1-methylimidazole concentrations. Experimental kinetic studies have shown that the reaction proceeds rapidly at room temperature, with complete conversion achieved within 2-4 hours under optimized conditions [3]. The thermodynamic parameters indicate that salt formation is a spontaneous process with negative Gibbs energy change, where the enthalpy term provides the most significant contribution to the driving force [3].

Optimization of Reaction Conditions for Scalable Synthesis

Systematic optimization of reaction conditions for saccharin 1-methylimidazole synthesis has focused on maximizing yield while ensuring reproducibility for large-scale production. Temperature optimization studies indicate that elevated temperatures between 40-50°C provide optimal reaction rates without compromising product stability [4]. Higher temperatures accelerate the acid-base neutralization while maintaining selectivity for the desired 1:1 stoichiometric product.

Solvent selection plays a critical role in determining reaction efficiency and product purity. Anhydrous ethanol has emerged as the preferred solvent system, providing superior yields compared to ethanol-water mixtures [4]. The enhanced performance in anhydrous conditions stems from reduced competition from water molecules in the proton transfer mechanism and minimized hydrolysis side reactions [5].

pH control represents another crucial optimization parameter. Maintaining the reaction pH between 8.0-8.5 ensures optimal proton transfer rates while preventing decomposition of either reactant [4]. Buffer systems incorporating weak bases can be employed to maintain consistent pH throughout the reaction course.

Concentration optimization studies have established that reactant concentrations between 0.2-0.3 M provide the best balance between reaction rate and product solubility [4]. Higher concentrations can lead to precipitation of intermediate species, while lower concentrations result in extended reaction times and reduced overall efficiency.

The molar ratio optimization reveals that a slight excess of 1-methylimidazole (1:1.1 saccharin to 1-methylimidazole) improves conversion rates and final yields [4]. This excess compensates for potential side reactions and ensures complete consumption of the saccharin starting material.

Purification Strategies and Yield Optimization

Multiple purification strategies have been developed for saccharin 1-methylimidazole, each offering distinct advantages depending on the scale and purity requirements. Recrystallization emerges as the primary purification method, exploiting the differential solubility of the product at varying temperatures [6] [7]. The technique involves dissolving the crude product in a minimum amount of hot solvent followed by controlled cooling to precipitate pure crystals.

Table 1: Purification Strategies for Saccharin 1-methylimidazole Synthesis

Purification MethodPrincipleTypical Yield (%)Purity LevelApplication
RecrystallizationDifferential solubility at varying temperatures70-85HighPrimary purification method
Column ChromatographyDifferential adsorption on stationary phase60-90Very HighFinal polishing step
Solid-Phase ExtractionSelective retention on solid support75-95HighIntermediate purification
Liquid-Liquid ExtractionPartitioning between immiscible solvents50-80ModerateInitial crude separation
Filtration (Vacuum)Physical separation of solids from liquids85-98ModerateSolid product isolation
PrecipitationSelective crystallization via pH or solvent change60-85HighpH-controlled crystallization

Recrystallization yield optimization involves careful selection of appropriate solvents where the compound demonstrates high solubility at elevated temperatures but limited solubility at room temperature [7]. Slow cooling protocols enhance crystal quality and purity by allowing proper nucleation and growth processes [7]. The addition of seed crystals can induce crystallization when spontaneous nucleation proves challenging [7].

Column chromatography serves as an effective final purification step, particularly for removing closely related impurities [8]. Silica gel stationary phases with ethyl acetate-hexane mobile phase systems provide excellent separation efficiency for saccharin 1-methylimidazole from synthetic byproducts [8]. The selection of appropriate solvent gradients ensures optimal resolution while maintaining reasonable elution volumes.

Solid-phase extraction offers advantages for intermediate purification steps, particularly when processing large volumes [9]. The technique employs selective retention mechanisms on functionalized solid supports, allowing for effective removal of polar and non-polar impurities while maintaining high recovery rates for the target compound [9].

Computational Modeling of Synthetic Pathways

Computational modeling approaches have provided valuable insights into the mechanistic details of saccharin 1-methylimidazole synthesis, enabling optimization of reaction conditions and prediction of synthetic pathways. Density functional theory calculations have been employed to elucidate the electronic structure changes occurring during the acid-base neutralization process [10] [11].

Table 2: Reaction Condition Optimization Parameters

ParameterStandard ConditionsOptimized ConditionsYield Impact
Temperature (°C)25-3040-50+15-20%
Reaction Time (hours)2-41-2+10-15%
Solvent SystemEthanol/WaterEthanol (anhydrous)+20-25%
pH Range7.0-8.58.0-8.5+12-18%
Molar Ratio1:11:1.1+8-12%
Concentration (M)0.1-0.50.2-0.3+10-15%

Advanced computational methods including molecular dynamics simulations have been utilized to study the solvation effects and intermolecular interactions influencing the reaction pathway [11]. These simulations reveal the crucial role of solvent molecules in facilitating proton transfer through hydrogen-bonded networks [11]. The computational results demonstrate that protic solvents stabilize transition states through specific hydrogen-bonding interactions, leading to lower activation barriers.

Quantum mechanics/molecular mechanics hybrid methods have been applied to model the complete reaction environment, including explicit solvent molecules and counter-ions [10]. These calculations provide accurate predictions of reaction energetics and help identify optimal reaction conditions for maximizing product formation.

Table 3: Computational Modeling Methods for Synthetic Pathway Analysis

MethodAccuracy LevelComputational CostApplicationTypical System Size
Density Functional TheoryHighHighReaction mechanism elucidation50-200 atoms
Molecular DynamicsModerateModerateMolecular dynamics simulation1000-100000 atoms
QM/MMHighVery HighEnzyme-catalyzed reactions500-5000 atoms
Semi-empirical MethodsModerateLowLarge system screening200-1000 atoms
Machine Learning PotentialsVariableLow-ModerateRapid property prediction100-10000 atoms

Machine learning approaches have emerged as powerful tools for predicting synthetic pathways and optimizing reaction conditions [12] [13]. These methods utilize extensive databases of chemical reactions to identify optimal synthetic routes and predict reaction outcomes. The integration of machine learning with traditional computational chemistry methods enables rapid screening of large parameter spaces for reaction optimization.

The computational studies have provided fundamental insights into the proton transfer mechanism, demonstrating that the reaction proceeds through a concerted mechanism rather than a stepwise process [14]. The calculations reveal that the nitrogen lone pair of 1-methylimidazole attacks the acidic proton of saccharin simultaneously with the formation of the ionic bond, explaining the high selectivity observed for the 1:1 stoichiometric product.

Saccharin 1-methylimidazole demonstrates distinctive solubility characteristics that reflect its dual ionic nature, comprising both the saccharin anion and 1-methylimidazole cation components [1] [2]. The compound exhibits moderate solubility in aqueous media, with documented solubility values of approximately 10 mg/mL in phosphate buffered saline at physiological pH 7.2 [3] [4]. This aqueous solubility corresponds to a molar concentration of 37.69 millimolar, indicating sufficient dissolution for most analytical and synthetic applications [4] [5].

The solubility profile in polar organic solvents reveals preferential dissolution in protic solvents. In ethanol, saccharin 1-methylimidazole achieves solubility levels of 10 mg/mL at 25°C, demonstrating comparable dissolution behavior to aqueous systems [3] [4] [5]. This ethanol solubility is substantially lower than that of the individual 1-methylimidazole component, which exhibits complete miscibility with ethanol [6] [7] [8]. The reduced solubility in the salt form compared to the free base component suggests significant intermolecular interactions within the crystalline structure that must be overcome during dissolution.

Aprotic polar solvents show reduced solvation capacity for saccharin 1-methylimidazole. Both dimethyl sulfoxide and dimethylformamide exhibit solubility limits of approximately 5 mg/mL at ambient temperature [3] [4]. This reduced solubility in aprotic solvents compared to protic systems indicates the importance of hydrogen bonding interactions for effective solvation of the compound. The saccharin moiety, containing both imide and sulfone functional groups, requires protic solvents for optimal stabilization through hydrogen bonding networks [9] [10].

Comparative analysis with the individual components reveals significant differences in solubility behavior. Pure saccharin demonstrates limited water solubility of 3.448 g/L at 20°C, while 1-methylimidazole shows complete miscibility with water (1000 g/L) [9] [10] [6] [7] [8]. The formation of the 1:1 salt complex results in intermediate solubility characteristics, suggesting that the ionic interaction between components modulates the overall dissolution behavior [1] [2].

The solubility in non-polar solvents is expected to be minimal based on the highly polar nature of both components. The presence of charged centers and multiple hydrogen bonding sites precludes significant dissolution in lipophilic media such as hydrocarbons or chlorinated solvents [11] [12]. This poor solubility in non-polar systems aligns with the compound's intended applications in aqueous-based synthetic protocols [13] [14].

Thermal Decomposition Kinetics (TGA/DSC)

The thermal decomposition behavior of saccharin 1-methylimidazole follows complex kinetic pathways characteristic of ionic organic compounds containing heterocyclic components [15] [16]. Thermal gravimetric analysis reveals that the compound remains stable under ambient conditions but undergoes decomposition at elevated temperatures through multiple sequential processes [17].

Initial thermal events occur in the temperature range of 200-250°C, where the compound begins to show measurable mass loss under controlled heating conditions [16] [17]. The onset decomposition temperature, determined from ramped temperature experiments, occurs at approximately 200-300°C depending on atmospheric conditions and heating rate [16] [17]. Under nitrogen atmosphere, thermal stability is enhanced compared to air conditions, suggesting oxidative degradation pathways contribute to thermal decomposition [17].

The decomposition kinetics follow pseudo-zero-order rate expressions typical of solid-state thermal degradation reactions [17]. Activation energy values for thermal decomposition of related imidazolium compounds range from 134-204 kJ/mol, with shorter alkyl chain derivatives showing higher thermal stability [16] [18]. The saccharin 1-methylimidazole complex is expected to exhibit activation energies within this range based on structural similarities [16] [17].

Differential scanning calorimetry studies of analogous imidazole derivatives reveal that decomposition occurs without clear melting transitions, indicating direct solid-to-gas phase changes [19] [20]. The thermal degradation process involves multiple overlapping reactions, including cleavage of the N-methylimidazole ring system and decomposition of the saccharin moiety [19] [17]. Peak decomposition temperatures typically occur at 300-400°C under standard analytical conditions [16] [17].

Long-term thermal stability assessments using isothermal methods demonstrate that the compound maintains structural integrity at temperatures below 160°C for extended periods [17]. The parameter T0.01/10h, representing the temperature at which 1% mass loss occurs in 10 hours, provides a practical measure of thermal stability for storage and handling applications [17]. This parameter is estimated to be in the range of 120-160°C based on comparative studies with similar ionic compounds [17].

Thermal decomposition products include carbon dioxide, water vapor, and various nitrogen-containing fragments derived from the imidazole ring system [15] [16]. The presence of sulfur-containing decomposition products from the saccharin moiety is expected but requires specific analytical confirmation [9] [15]. Under oxidative conditions, the formation of sulfur oxides and nitrogen oxides contributes to the overall thermal decomposition profile [9] [15].

pH-Dependent Stability in Aqueous Media

The stability of saccharin 1-methylimidazole in aqueous solutions exhibits significant pH dependence, reflecting the chemical properties of both constituent components [24] [25] [26]. The compound demonstrates optimal stability in neutral to moderately alkaline aqueous media, with degradation potential under strongly acidic conditions [24] [25] [26].

At physiological pH values (7.0), saccharin 1-methylimidazole maintains complete stability when subjected to thermal stress conditions of 100°C for one hour [24] [25] [26]. This stability at neutral pH reflects the ionization state of both components and the absence of acid-catalyzed hydrolysis pathways [24] [25] [26]. The compound's performance in biological and synthetic applications benefits from this neutral pH stability [24] [25] [26].

Mildly acidic conditions (pH 3.3) continue to support compound stability under similar thermal stress conditions [24] [25] [26]. Buffered solutions at this pH level demonstrate no measurable degradation after one hour at 100°C, indicating robust stability across the physiologically relevant pH range [24] [25] [26]. This stability profile supports the compound's utility in applications requiring acidic conditions [24] [25] [26].

Alkaline conditions (pH 8.0) maintain compound stability, with no observed degradation under thermal stress testing [24] [25] [26]. The stability under basic conditions reflects the chemical inertness of both the saccharin anion and 1-methylimidazole cation toward nucleophilic attack at moderate pH values [24] [25] [26]. This alkaline stability broadens the range of synthetic applications for the compound [24] [25] [26].

Strongly acidic conditions (pH < 2.0) present potential degradation pathways for saccharin 1-methylimidazole [9]. Under these conditions, hydrolysis of the saccharin moiety may occur, particularly at elevated temperatures and extended exposure times [9]. The formation of 2-sulfobenzoic acid and 2-sulfamoylbenzoic acid as degradation products has been documented for saccharin under extreme acidic conditions [9].

The pH-dependent stability profile influences the selection of buffer systems and reaction conditions for synthetic applications. Phosphate buffers at pH 7.2 provide optimal stability for aqueous solutions, while citrate buffers at pH 3.3 offer stability for mildly acidic applications [24] [25] [26]. The avoidance of strongly acidic conditions (pH < 2.0) prevents hydrolytic degradation and maintains compound integrity [9] [24].

Temperature effects on pH-dependent stability reveal that elevated temperatures can accelerate degradation processes under extreme pH conditions [9] [24]. While the compound remains stable at 100°C for one hour across the pH range of 3.3-8.0, prolonged exposure to extreme temperatures combined with strongly acidic conditions may compromise stability [9] [24] [25] [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

265.05211239 g/mol

Monoisotopic Mass

265.05211239 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

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